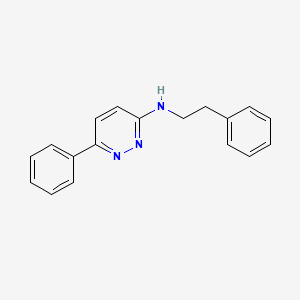

6-phenyl-N-(2-phenylethyl)pyridazin-3-amine

CAS No.:

Cat. No.: VC11438545

Molecular Formula: C18H17N3

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17N3 |

|---|---|

| Molecular Weight | 275.3 g/mol |

| IUPAC Name | 6-phenyl-N-(2-phenylethyl)pyridazin-3-amine |

| Standard InChI | InChI=1S/C18H17N3/c1-3-7-15(8-4-1)13-14-19-18-12-11-17(20-21-18)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,19,21) |

| Standard InChI Key | PMVDHINYRROUDO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Phenyl-N-(2-phenylethyl)pyridazin-3-amine (C₁₉H₁₈N₃) features a pyridazine core substituted at the 3-position with a N-(2-phenylethyl) group and at the 6-position with a phenyl ring. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, confers distinct electronic properties that influence reactivity and intermolecular interactions. The 2-phenylethylamine side chain introduces steric bulk and potential for π-π stacking, which may enhance binding affinity in biological systems .

Predicted Physicochemical Parameters

While experimental data for this compound are unavailable, properties can be extrapolated from analogs:

-

Molecular weight: ~288.37 g/mol (calculated from C₁₉H₁₈N₃).

-

LogP: Estimated ~3.5–4.0, based on comparisons to 6-methyl-N-phenylpyridazin-3-amine (LogP 1.40) and the hydrophobic contributions of the additional phenyl group.

-

Solubility: Likely low aqueous solubility due to aromaticity, necessitating organic solvents (e.g., DMSO or ethanol) for biological assays .

-

Thermal stability: Pyridazine derivatives typically exhibit melting points between 135–217°C , suggesting moderate thermal stability.

A comparative analysis of related compounds is provided in Table 1.

Table 1. Physicochemical properties of selected pyridazine derivatives

Synthesis and Characterization

Synthetic Pathways

The synthesis of 6-phenyl-N-(2-phenylethyl)pyridazin-3-amine may follow strategies analogous to those for 3-hydrazino-6-substituted pyridazines . A plausible route involves:

-

Friedel-Crafts acylation: Reacting biphenyl with succinic anhydride to form β-aroyl propionic acid.

-

Cyclocondensation: Treating the acid with hydrazine hydrate to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.

-

Chlorination and amination: Converting the pyridazinone to 3-chloro-6-phenylpyridazine using POCl₃, followed by nucleophilic substitution with 2-phenylethylamine.

Key intermediates would require characterization via -NMR and IR spectroscopy. For example, the 3-chloro intermediate would show a C-Cl stretch at ~940 cm⁻¹ , while the final product’s amine group would exhibit N-H stretches near 3440 cm⁻¹ .

Crystallographic Considerations

Though no crystal structure exists for this compound, related pyridazine derivatives exhibit planar aromatic systems with intermolecular hydrogen bonding. For instance, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide displays hydrogen bonds between acetamide NH and pyridine N atoms , suggesting similar interactions might stabilize 6-phenyl-N-(2-phenylethyl)pyridazin-3-amine in the solid state.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume